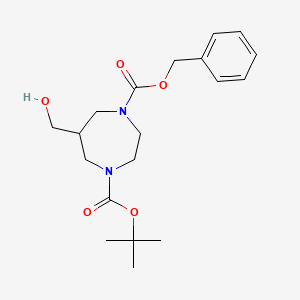

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-10-9-20(11-16(12-21)13-22)17(23)25-14-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINDULZNDFPHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676674 | |

| Record name | Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-33-4 | |

| Record name | Benzyl tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediates

tert-Butyl (3-bromopropyl)carbamate Intermediate : Starting from 3-bromopropylamine hydrobromide, treatment with di-tert-butyl dicarbonate (Boc2O) in methanol with triethylamine at 0 °C to room temperature yields the Boc-protected bromoalkylamine intermediate. This step is critical for introducing the tert-butyl carbamate protecting group on the amine nitrogen while retaining the bromide functionality for subsequent cyclization.

tert-Butyl (2-bromoethyl)carbamate Intermediate : Similarly, 2-bromoethylamine hydrobromide is converted to its Boc-protected derivative using Boc2O in dichloromethane at low temperature with triethylamine. This intermediate serves as a precursor for the piperazine or diazepane ring formation.

Ring Formation via Intramolecular Cyclization

The diazepane ring is formed through nucleophilic substitution where the protected aminoalkyl bromide undergoes intramolecular cyclization under anhydrous conditions in the presence of a base such as triethylamine or sodium hydride. This step is performed under inert atmosphere (N2) to avoid moisture and side reactions.

The cyclization yields the 1,4-diazepane core with the Boc and benzyl protecting groups intact, enabling further functionalization.

Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 6-position is introduced via selective oxidation or substitution reactions on the diazepane ring. For example, a hydroxymethylation reaction can be achieved by reacting the diazepane intermediate with formaldehyde or related reagents under controlled conditions to install the hydroxymethyl group.

Careful control of temperature and solvent polarity is essential to achieve selective substitution without over-oxidation or side reactions.

Protection and Deprotection Steps

The benzyl group is introduced typically via benzylation of the nitrogen atom using benzyl bromide or benzyl chloride under basic conditions.

The tert-butyl group serves as a carbamate protecting group and is removed under acidic conditions (e.g., trifluoroacetic acid) in the final step to yield the free amine if required.

Purification is often carried out by extraction, washing with aqueous solutions (e.g., NH4Cl, NaHCO3), drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of amine | Boc2O, triethylamine, CH2Cl2 or MeOH | 0 °C to room temp | 16–18 hours | 85–90 | Anhydrous conditions, inert atmosphere |

| Intramolecular cyclization | Base (NEt3 or NaH), inert atmosphere (N2) | Room temp to 80 °C | 2–4 hours | 70–80 | Moisture exclusion critical |

| Hydroxymethylation | Formaldehyde or equivalent, solvent (e.g., DMF) | 0–25 °C | 1–3 hours | 60–75 | Controlled addition to prevent side reactions |

| Benzylation | Benzyl bromide, base (K2CO3 or NaH) | Room temp | 4–6 hours | 80–85 | Selective N-benzylation |

| Deprotection (if needed) | Trifluoroacetic acid or HCl in organic solvent | Room temp | 1–2 hours | 90–95 | Mild acidic conditions |

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR are used to confirm the structure and purity of intermediates and final product. Chemical shifts and multiplicity patterns correspond to the expected protons of the diazepane ring and substituents.

Mass Spectrometry (MS) : Confirms molecular weight and presence of desired functional groups.

Chromatography : Flash column chromatography or preparative HPLC is employed to purify intermediates and final compounds.

Melting Point and Solubility Tests : Provide data on compound stability and physical characteristics.

Research Findings and Optimization

The use of anhydrous and inert atmosphere conditions significantly improves yield and reduces side products during cyclization steps.

Optimization of base and solvent choice impacts the selectivity of hydroxymethylation and benzylation reactions.

Continuous flow chemistry and automated reactors have been explored in industrial settings to improve reproducibility and scale-up potential, reducing reaction times and enhancing purity.

The choice of protecting groups (benzyl and tert-butyl) is critical for maintaining functional group compatibility during multi-step synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Critical Notes |

|---|---|---|---|---|

| Amine Protection | Boc2O, NEt3, CH2Cl2 or MeOH | Protect amine as carbamate | 85–90 | Low temp addition, moisture control |

| Diazepane Ring Formation | Base (NEt3/NaH), N2 atmosphere | Intramolecular cyclization | 70–80 | Anhydrous, inert conditions required |

| Hydroxymethylation | Formaldehyde, DMF solvent | Install hydroxymethyl group | 60–75 | Temperature control critical |

| Benzylation | Benzyl bromide, base (K2CO3/NaH) | N-benzyl substitution | 80–85 | Selectivity and mild conditions |

| Deprotection | TFA or HCl, organic solvent | Remove protecting groups | 90–95 | Mild acidic conditions preferred |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products:

Oxidation: 1-Benzyl 4-tert-butyl 6-carboxy-1,4-diazepane-1,4-dicarboxylate.

Reduction: this compound alcohol or amine derivatives.

Substitution: Various substituted diazepane derivatives depending on the substituents used.

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurological receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Structural Features :

- Core : 1,4-diazepane (seven-membered ring with two nitrogen atoms).

- Protecting Groups : Benzyl (position 1) and tert-butyl (position 4) carbamates.

- Functional Group : Hydroxymethyl (-CH2OH) at position 4.

- Molecular Formula : C19H26N2O5 (calculated from ).

Synthesis :

The compound is synthesized via multi-step protocols, often involving chiral resolution or asymmetric catalysis. For example, Coleman et al. (2021) reported using chiral stationary phase HPLC to resolve racemic intermediates for suvorexant synthesis, while Michael J. et al. () demonstrated nucleophilic substitution reactions with hydroxymethyl precursors .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related diazepane and piperazine derivatives (Table 1).

*Calculated from C19H26N2O5 (Exact mass: 374.43).

Reactivity and Pharmacological Relevance

- Hydroxymethyl vs.

- Core Flexibility : The 1,4-diazepane ring exhibits greater conformational flexibility than piperazine (six-membered ring), influencing binding affinity to biological targets like orexin receptors .

- Protecting Group Impact: Benzyl/tert-butyl carbamates offer orthogonal deprotection strategies. For instance, tert-butyl groups are cleaved under acidic conditions, while benzyl groups require hydrogenolysis .

Biological Activity

1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the diazepane class, characterized by a unique seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The compound features various functional groups, including a benzyl group, tert-butyl group, hydroxymethyl group, and dicarboxylate functionalities. This diverse array of substituents contributes to its potential biological activities and applications in medicinal chemistry and other fields .

General Properties

While specific data on the biological activity of this compound is limited, diazepane derivatives are generally noted for their broad spectrum of biological activities. These compounds have been studied for various applications, including:

- Anxiolytic effects : Some diazepane derivatives exhibit potential anxiolytic properties.

- Antimicrobial properties : Certain analogs have shown effectiveness against various microbial strains.

- Antitumor activity : Compounds within this class are investigated for their potential in cancer treatment.

The unique combination of functional groups in this compound may enhance its biological profile compared to other diazepane derivatives .

The biological effects of this compound are likely mediated through its interactions with specific biological targets. These interactions may involve binding to receptors or enzymes, modulating their activity. For instance, it may function as an agonist or antagonist at neurological receptors, influencing neurotransmitter release and signal transduction pathways .

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring instead of diazepane | Potential anxiolytic effects |

| 1-Benzyl 4-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate | Methylene group replacing hydroxymethyl | Antimicrobial properties |

| 1-tert-butyl-4-benzyl-6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylic acid | Carboxylic acid instead of ester | Antitumor activity |

This table illustrates how variations in structure can influence biological activities and applications. The specific substitution pattern in this compound may confer distinct chemical and biological properties compared to its analogs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the diazepane ring followed by the introduction of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The hydroxymethyl group is often introduced via a hydroxymethylation reaction using formaldehyde under basic conditions .

In scientific research, this compound has several applications:

- Chemistry : It serves as a building block in the synthesis of complex organic molecules and polymers.

- Biology : Investigated as a scaffold in drug design targeting neurological receptors.

- Medicine : Explored for potential therapeutic effects including anti-inflammatory and anti-cancer properties .

Future Directions

Future research should focus on detailed interaction studies to elucidate how this compound behaves in biological systems. Such studies could provide insights into its therapeutic potential and safety profile. Additionally, exploring its derivatives and analogs may yield compounds with enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the multi-step synthesis of 1-Benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate?

- Methodology : Focus on reaction conditions (e.g., temperature, solvent, catalysts). For example, tert-butyl ester protection/deprotection steps require anhydrous conditions and controlled temperatures (0–20°C) to minimize side reactions like hydrolysis . Use orthogonal protecting groups (benzyl and tert-butyl) to ensure regioselective functionalization. Monitor intermediates via TLC or HPLC with reference to retention times from analogous compounds (e.g., benzyl 6-iodo-1,4-diazepane derivatives) .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodology : Employ a combination of / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable). For NMR, compare chemical shifts with structurally similar diazepane derivatives (e.g., tert-butyl piperidine carboxylates) . Use chiral HPLC with a polar organic phase (e.g., amylose-based columns) to resolve enantiomers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Use gradient flash chromatography with silica gel and ethyl acetate/hexane mixtures. For polar impurities, switch to reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase . Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for synthesizing this compound?

- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum chemical calculations with experimental feedback to identify low-energy pathways for diazepane ring formation . Use software like Gaussian or ORCA to simulate reaction thermodynamics and validate with experimental yields .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

- Methodology : Re-examine sample preparation (e.g., solvent polarity effects on NMR signals) and confirm via 2D NMR (COSY, HSQC, HMBC). For ambiguous MS fragments, compare with in silico fragmentation tools (e.g., CFM-ID) or isotope labeling studies . Cross-validate with alternative techniques like IR spectroscopy or Raman microscopy .

Q. How can researchers design stability studies to assess degradation pathways under varying conditions?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the hydroxymethyl group or tert-butyl ester cleavage) . Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (2–8°C) .

Q. What experimental design principles minimize variability in catalytic steps during synthesis?

- Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to optimize catalyst loading, solvent ratio, and stirring rate. For example, a 3-factor design can reduce the number of experiments while maximizing yield and reproducibility . Use ANOVA to identify significant variables and interactions .

Q. How can impurities from incomplete ring closure in the diazepane core be quantified and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.